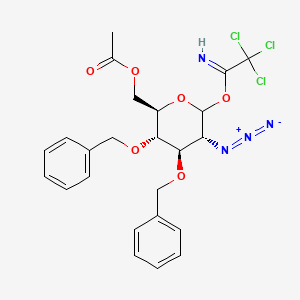![molecular formula C10H9BrN2O2 B11825089 Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11825089.png)
Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-metilpirazol[1,5-a]piridina-3-carboxilato de metilo: es un compuesto heterocíclico que pertenece a la familia de los pirazol[1,5-a]piridinas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirazol fusionado a un anillo de piridina, con un átomo de bromo en la posición 6 y un grupo metilo en la posición 5. El grupo carboxilato está esterificado con un grupo metilo. Este compuesto es de gran interés en la síntesis orgánica y la química medicinal debido a sus potenciales actividades biológicas y su papel como bloque de construcción para moléculas más complejas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del 6-bromo-5-metilpirazol[1,5-a]piridina-3-carboxilato de metilo generalmente implica la ciclación de precursores adecuados bajo condiciones específicas. Un método común implica la reacción del ácido 6-bromo-3-metilpiridina-2-carboxílico con hidracina para formar el anillo de pirazol, seguido de esterificación con metanol para introducir el grupo éster metílico .
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para mejorar el rendimiento y reducir los tiempos de reacción .
Análisis De Reacciones Químicas
Tipos de Reacciones: El 6-bromo-5-metilpirazol[1,5-a]piridina-3-carboxilato de metilo puede sufrir varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede sustituirse con otros nucleófilos como aminas, tioles o alcóxidos en condiciones apropiadas.
Reacciones de Oxidación y Reducción: El compuesto puede oxidarse o reducirse para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento como el acoplamiento de Suzuki o Heck para formar moléculas más complejas.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Generalmente involucran nucleófilos como metóxido de sodio o tiolato de potasio en disolventes polares.
Reacciones de Oxidación: Pueden utilizar agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reacciones de Reducción: Pueden involucrar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución del átomo de bromo con una amina produciría un derivado de amina, mientras que la oxidación podría producir un derivado de ácido carboxílico .
Aplicaciones Científicas De Investigación
Química: En química, el 6-bromo-5-metilpirazol[1,5-a]piridina-3-carboxilato de metilo se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos. Sirve como precursor en la síntesis de pirazol[1,5-a]pirimidinas y otros sistemas de anillos fusionados .
Biología y Medicina: Este compuesto tiene aplicaciones potenciales en la química medicinal debido a su similitud estructural con moléculas biológicamente activas. Se investiga por su potencial como agente antiinflamatorio, antimicrobiano y anticancerígeno. Sus derivados se estudian por su capacidad para inhibir enzimas o receptores específicos involucrados en las vías de la enfermedad .
Industria: En el sector industrial, este compuesto se utiliza en el desarrollo de nuevos materiales, como polímeros y tintes. Su estructura única permite la modificación de las propiedades físicas y químicas de los materiales resultantes .
Mecanismo De Acción
El mecanismo de acción del 6-bromo-5-metilpirazol[1,5-a]piridina-3-carboxilato de metilo depende de su aplicación específica. En la química medicinal, puede actuar uniéndose a objetivos moleculares específicos como enzimas o receptores, inhibiendo así su actividad. Los grupos bromo y metilo pueden influir en la afinidad de unión y la selectividad del compuesto hacia estos objetivos. El anillo de pirazol puede participar en enlaces de hidrógeno e interacciones π-π, que son cruciales para su actividad biológica .
Comparación Con Compuestos Similares
Compuestos Similares:
- Metil 4-bromo-5-metilpirazol[1,5-a]piridina-3-carboxilato
- Metil 6-metilpirazol[1,5-a]piridina-3-carboxilato
- Metil 5-bromopiridina-3-carboxilato
Comparación: El 6-bromo-5-metilpirazol[1,5-a]piridina-3-carboxilato de metilo es único debido al posicionamiento específico de los grupos bromo y metilo, que pueden influir significativamente en su reactividad y actividad biológica. En comparación con sus análogos, este compuesto puede exhibir diferentes propiedades farmacocinéticas y farmacodinámicas, convirtiéndolo en un candidato valioso para el desarrollo de fármacos y otras aplicaciones .
Propiedades
Fórmula molecular |
C10H9BrN2O2 |
|---|---|
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-3-9-7(10(14)15-2)4-12-13(9)5-8(6)11/h3-5H,1-2H3 |
Clave InChI |
XLMSZQMJMDMCML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=NN2C=C1Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


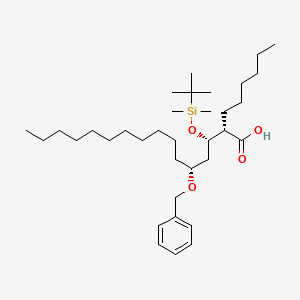
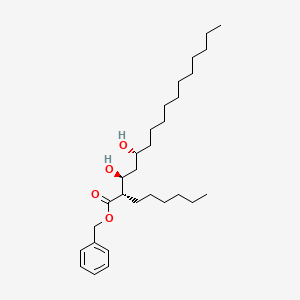


![{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11825047.png)

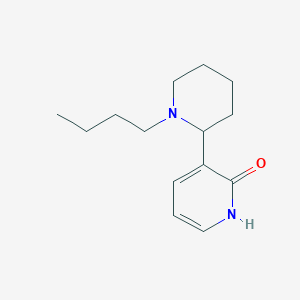
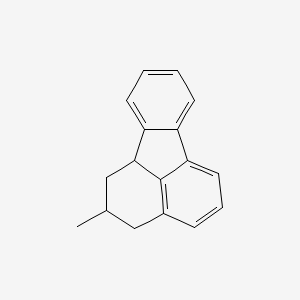


![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol](/img/structure/B11825075.png)
